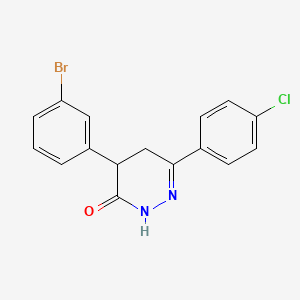

4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone (4-3BP-6-4CP-4,5DHP) is a heterocyclic compound belonging to the class of pyridazinones. It is an important intermediate in organic synthesis, and it has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

Pyridazinone derivatives, including the one , have been synthesized and characterized for their chemical stability and potential applications. For instance, Nessim (2017) explored the synthesis of three Pyridazinone derivatives, including 6-(4-Chlorophenyl)-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-4,5-di-hydropyridazin-3(2H)-one, and examined their use as antioxidants for local base oil and as corrosion inhibitors for carbon steel in an acid medium. These compounds demonstrated significant potential for base oil improvement due to their chemical stability and multi-action properties (Nessim, 2017).

Anticancer and Antiangiogenic Activity

The derivatives of Pyridazinones have also been investigated for their biological activities, including anticancer and antiangiogenic effects. Kamble et al. (2015) synthesized new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives and assessed their inhibitory effects on the viability of human cancer cell lines. Some derivatives showed inhibitory activity comparable to standard methotrexate and exhibited potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Antioxidant Properties

The antioxidant properties of Pyridazinone derivatives have been a subject of interest in research. For example, Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including bromophenols, and evaluated their in vitro antioxidant activities. The synthesized bromophenols displayed effective antioxidant power, with some compounds showing higher activity than standard antioxidants like ascorbic acid (Çetinkaya et al., 2012).

Pharmaceutical Applications

The enantiomers of 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for the cardiotonic agent levosimendan, have been separated using chiral stationary phases in chromatography. This study by Cheng et al. (2019) highlights the importance of chiral separation techniques in the pharmaceutical industry for the preparation of enantiomerically pure compounds (Cheng et al., 2019).

properties

IUPAC Name |

5-(3-bromophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2O/c17-12-3-1-2-11(8-12)14-9-15(19-20-16(14)21)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINJKUIRADDEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)

![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)

![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)

![2-[Cyclohex-3-en-1-yl-[(2-propylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2654357.png)

![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2654362.png)

![N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2654363.png)

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-pyridin-3-ylethanone](/img/structure/B2654364.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)

![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)

![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)